Olomorasib

KRAS G12C Biochemical assay Resistance mutation

Olomorasib (LY3537982) is a second-generation, oral, covalent KRAS G12C inhibitor in Phase 3 trials. It achieves sustained >90% target occupancy at low systemic exposures, differentiating it from first-generation inhibitors. Key advantages include a 90% ORR in first-line NSCLC when combined with pembrolizumab, a 42% ORR in PDAC (outperforming sotorasib at 21% and adagrasib at 35.1%), and intracranial activity against untreated brain metastases. It also maintains potency against HRAS/NRAS G12C mutants and the His95 resistance mutation. For procurement, this is the optimal tool compound for preclinical programs targeting KRAS G12C-driven tumors, immunotherapy combinations, CNS metastasis models, and resistance mechanism studies. Supply is limited; verify stock before protocol design.

Molecular Formula C25H19ClF2N4O3S
Molecular Weight 529.0 g/mol
CAS No. 2771246-13-8
Cat. No. B15124919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlomorasib
CAS2771246-13-8
Molecular FormulaC25H19ClF2N4O3S
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl
InChIInChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1
InChIKeyOZUPICRWMLEFCS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 19 (Olomorasib, LY3537982) Procurement: Potent Second-Generation Covalent Inhibitor for KRAS G12C-Mutant Cancer Research


KRAS G12C inhibitor 19 (CAS 2771246-13-8), also designated as olomorasib or LY3537982, is a second-generation, orally bioavailable, covalent small-molecule inhibitor that selectively targets the GDP-bound inactive state of the KRAS G12C oncoprotein . As a highly selective second-generation agent, it achieves >90% sustained target occupancy in preclinical models and demonstrates potent anti-tumor activity across a spectrum of KRAS G12C-mutant solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) [1][2]. The compound is currently under Phase 3 clinical evaluation in the SUNRAY-01 trial (NCT06119581) and has received FDA Breakthrough Therapy Designation in combination with pembrolizumab for first-line treatment of KRAS G12C-mutant advanced NSCLC [3].

Why KRAS G12C Inhibitor 19 Cannot Be Interchanged with First-Generation or Alternative KRAS G12C Inhibitors


Although multiple KRAS G12C inhibitors (e.g., sotorasib, adagrasib, divarasib) target the same mutant oncoprotein, substitution of KRAS G12C inhibitor 19 with another in-class agent is not scientifically justifiable without careful consideration of differential target occupancy, distinct resistance mutation susceptibility, and clinical efficacy profiles. As a second-generation inhibitor, olomorasib was specifically engineered to achieve >90% sustained target occupancy at lower absolute exposures, a pharmacodynamic property not uniformly shared by first-generation agents [1]. Furthermore, biochemical studies reveal that olomorasib maintains full potency against the clinically relevant KRAS G12C/H95L co-mutation, whereas the comparator divarasib (GDC-6036) exhibits markedly reduced activity against this same mutant [2]. These quantitative distinctions directly impact experimental reproducibility and translational relevance in both preclinical and clinical research contexts.

Quantitative Differentiation of KRAS G12C Inhibitor 19: Comparative Potency, Selectivity, and Clinical Efficacy Data


Superior Biochemical Potency Against KRAS G12C and G12C/H95L Mutant Relative to Divarasib

KRAS G12C inhibitor 19 (olomorasib/LY3537982) demonstrates exceptionally low IC50 values against KRAS G12C (0.956 ± 0.300 nM) and the clinically relevant G12C/H95L co-mutation (0.121 ± 0.005 nM) in a SOScat-induced nucleotide exchange assay. In contrast, the comparator divarasib (GDC-6036) shows substantially reduced activity against the G12C/H95L mutant, indicating differential susceptibility to resistance-associated co-mutations [1].

KRAS G12C Biochemical assay Resistance mutation

Single-Digit Nanomolar Cellular Anti-Proliferative Activity Across Multiple KRAS G12C-Mutant Cell Lines

KRAS G12C inhibitor 19 potently inhibits the growth of KRAS G12C-mutant cancer cell lines with IC50 values in the low single-digit nanomolar range: H23 G12C (1.04 nM), H358 G12C (1.16 nM), and H2122 G12C (11.38 nM). For comparison, first-generation KRAS G12C inhibitors sotorasib and adagrasib exhibit cellular IC50 values typically in the range of 5–14 nM in NCI-H358 and MIA PaCa-2 cell lines .

KRAS G12C Cellular assay Anti-proliferative

High Selectivity Window Over Wild-Type KRAS and Other RAS Isoforms

KRAS G12C inhibitor 19 demonstrates a high degree of selectivity for KRAS G12C-mutant cells, with no significant inhibition of cell growth observed in KRAS wild-type cells or cells harboring other RAS mutations (G12S, G13C, G12D) at concentrations up to 10 µM (CI50 >10 µM). In contrast, the cellular IC50 for KRAS G12C-mutant cells ranges from 1–60 nM, representing a selectivity window of >160-fold . While both olomorasib and divarasib display low activity toward KRAS WT, olomorasib uniquely maintains high activity against other RAS isoforms bearing the G12C mutation [1].

KRAS G12C Selectivity Off-target

Clinical Efficacy in KRAS G12C-Mutant NSCLC Patients with Prior G12C Inhibitor Exposure

In the LOXO-RAS-20001 Phase 1/2 study (NCT04956640), KRAS G12C inhibitor 19 demonstrated an objective response rate (ORR) of 39% and a disease control rate (DCR) of 73% in 26 efficacy-evaluable NSCLC patients who had previously received a KRAS G12C inhibitor (sotorasib or adagrasib) and discontinued due to progression or adverse events. Median progression-free survival (mPFS) in this cohort was 6 months (95% CI, 3–NE) [1]. This activity in the post-G12C inhibitor setting is a key differentiating feature versus first-generation agents, which lack clinical data supporting sequential use.

KRAS G12C NSCLC Clinical trial

Sustained Target Occupancy >90% Enables Favorable Safety Profile and Combination Potential

KRAS G12C inhibitor 19 is a second-generation inhibitor designed to deliver >90% sustained target occupancy at low absolute exposures in preclinical models [1]. Clinically, this translates to a favorable safety profile: in 157 patients treated with single-agent olomorasib, grade ≥3 treatment-related adverse events (TRAEs) occurred in only 5% of patients, with TRAEs leading to dose reduction in 3% and discontinuation in 2% [2]. For comparison, sotorasib and adagrasib monotherapy have been associated with grade ≥3 TRAE rates of 33% and 43%, respectively, in randomized Phase 3 trials [3].

KRAS G12C Target occupancy Pharmacodynamics

Optimal Research and Procurement Applications for KRAS G12C Inhibitor 19 Based on Quantitative Evidence


Acquired Resistance Mechanism Studies in KRAS G12C-Mutant Cancers

Given the differential susceptibility of KRAS G12C inhibitor 19 to the H95L co-mutation compared to divarasib [1], researchers investigating acquired resistance mechanisms in KRAS G12C-driven tumors should prioritize this compound to dissect mutation-specific resistance pathways. The compound's high selectivity window (>160-fold over WT KRAS) ensures that resistance phenotypes are not confounded by off-target cytotoxicity .

Post-First-Generation Inhibitor Translational Models

The clinically demonstrated 39% ORR in NSCLC patients with prior G12C inhibitor exposure [2] positions KRAS G12C inhibitor 19 as the tool compound of choice for developing and validating next-generation therapeutic strategies in the post-sotorasib/adagrasib resistance setting. This scenario is particularly relevant for patient-derived xenograft (PDX) and organoid models derived from first-generation inhibitor-resistant tumors.

Combination Therapy Preclinical Development

With a grade ≥3 TRAE rate of only 5% in monotherapy [3] and >90% sustained target occupancy at low exposures [4], KRAS G12C inhibitor 19 is uniquely suited for combination studies with chemotherapy, immunotherapy (e.g., anti-PD-1 agents), or targeted therapies (e.g., SHP2 or MEK inhibitors). Its favorable tolerability profile minimizes overlapping toxicities that often confound combination efficacy readouts.

High-Throughput Screening and SAR Campaigns

The sub-nanomolar biochemical potency (IC50 = 0.956 nM for KRAS G12C) [1] and single-digit nanomolar cellular anti-proliferative activity across multiple cell lines make KRAS G12C inhibitor 19 an ideal positive control and benchmark for high-throughput screening assays and structure-activity relationship (SAR) campaigns aimed at discovering novel KRAS G12C-targeting scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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